

Application Notes and Protocols: Assessing Cofroglipin Efficacy in Diabetic Rat Models

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Compound of Interest

Compound Name: Cofroglipin

Cat. No.: B10857050

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental design and step-by-step protocols for evaluating the therapeutic efficacy of **Cofroglipin**, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, in a rat model of type 2 diabetes mellitus (T2DM).

Introduction

Type 2 diabetes mellitus (T2DM) is a metabolic disorder characterized by insulin resistance and progressive pancreatic β -cell dysfunction, leading to hyperglycemia. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents that improve glycemic control. [1] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). [2] This inhibition increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release. [3][4]

Cofroglipin (HSK7653) is a potent, long-acting oral DPP-4 inhibitor developed for the treatment of T2DM. [5][6][7][8] Preclinical studies are essential to characterize its efficacy. The most relevant animal models for T2DM mimic both insulin resistance and impaired β -cell function. A widely accepted and effective model is the combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial β -cell dysfunction. [9][10][11]

These application notes describe a comprehensive experimental workflow, from the induction of diabetes in rats to the assessment of **Cofroglipitin**'s efficacy using key metabolic and biochemical endpoints.

Experimental Design

Animal Model

- Species: Male Sprague-Dawley or Wistar rats (8 weeks old).
- Model: High-Fat Diet (HFD) and Low-Dose Streptozotocin (STZ)-induced T2DM. This model effectively simulates the pathophysiology of human T2DM, including insulin resistance and hyperglycemia.[\[10\]](#)[\[11\]](#)

Experimental Groups

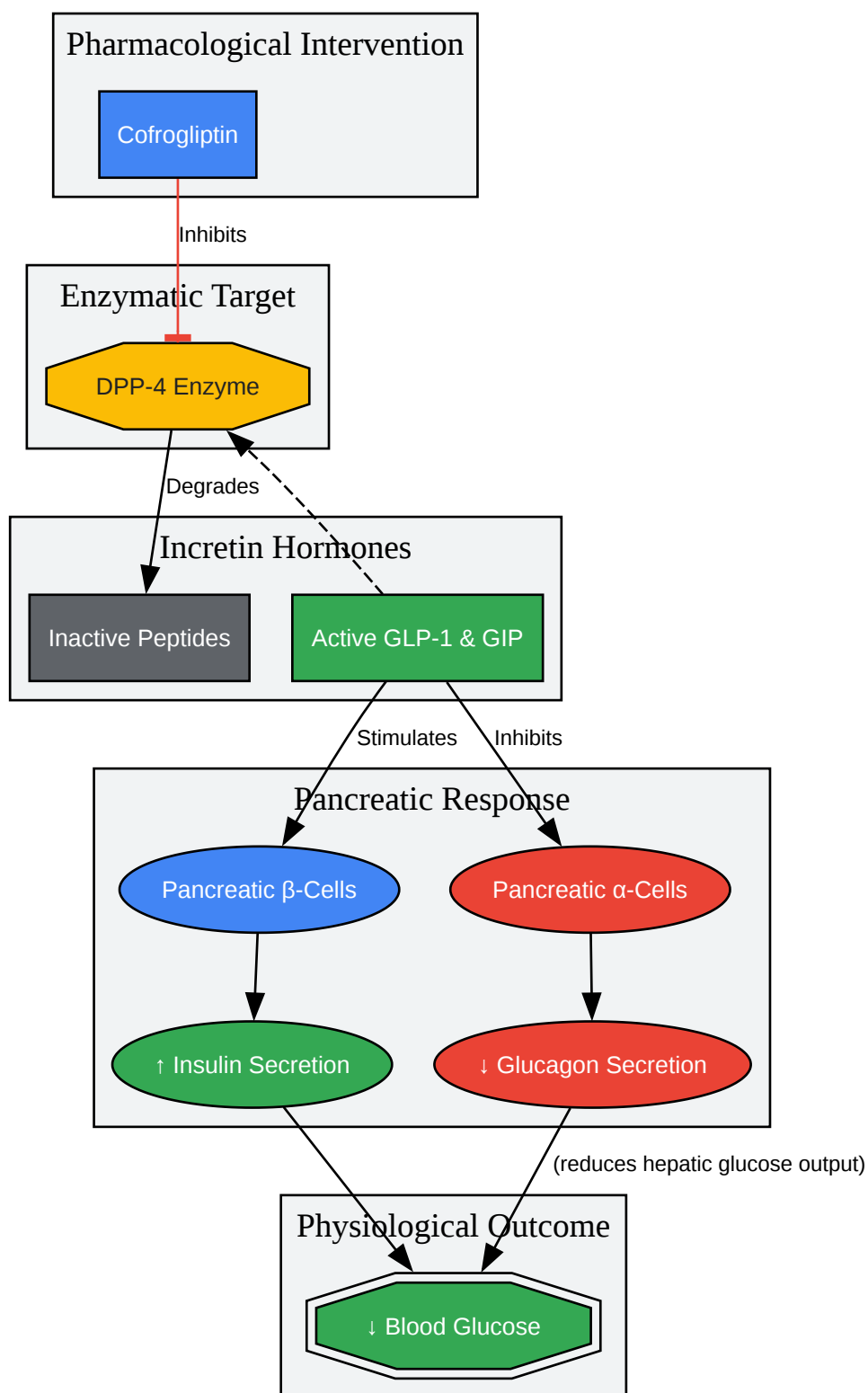
A minimum of five groups (n=8-10 rats per group) are recommended for a robust study:

- Normal Control (NC): Fed Normal Pellet Diet (NPD), receives vehicle.
- Diabetic Control (DC): Fed HFD, receives STZ and subsequently the vehicle.
- **Cofroglipitin** Low Dose: Diabetic rats treated with a low dose of **Cofroglipitin** (e.g., 3 mg/kg).[\[6\]](#)
- **Cofroglipitin** High Dose: Diabetic rats treated with a high dose of **Cofroglipitin** (e.g., 10 mg/kg).[\[6\]](#)
- Positive Control: Diabetic rats treated with a known DPP-4 inhibitor (e.g., Sitagliptin).

Experimental Workflow

The overall experimental plan follows a logical progression from animal acclimatization and diabetes induction to treatment and final assessment. The total duration is approximately 10-12 weeks.





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